molecular formula C12H16ClNO3S B2627272 N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopropanesulfonamide CAS No. 2034606-53-4

N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopropanesulfonamide

Cat. No. B2627272
CAS RN: 2034606-53-4
M. Wt: 289.77
InChI Key: XFOSZYJCWWZLHK-UHFFFAOYSA-N
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Description

Compounds like “N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopropanesulfonamide” belong to a class of organic compounds known as sulfanilides . These are aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .


Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using Java or Javascript . The central CNOS chromophore is planar and forms a dihedral angle of 7.94(9)° with the N-bound 3-chlorophenyl ring .


Chemical Reactions Analysis

Carbamates, which are chemically similar to, but more reactive than amides, are known to form polymers such as polyurethane resins . They are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .


Physical And Chemical Properties Analysis

Similar compounds are often brown chunky solids . They are insoluble in water and are probably combustible .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have explored various synthesis methods and structural analyses for compounds related to "N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopropanesulfonamide". For instance, γ-Diphenylphosphinoxy Carbanions have been identified as slow reacting analogues of γ-halocarbanions, showcasing a method to produce substituted cyclopropanes through intramolecular nucleophilic substitution (Maąkosza & Wojtasiewicz, 2009). This reaction is pertinent to the synthesis of compounds with cyclopropane cores similar to the subject compound.

Moreover, the positional isomeric effect on the crystallization of chloro-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives has been studied, indicating the significance of intramolecular hydrogen-bond interactions in determining the structural characteristics of such compounds (Köktaş Koca et al., 2015). These insights could be crucial for understanding the crystalline structure of "N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopropanesulfonamide".

Potential Applications

The Lewis acid-catalyzed (3 + 2)-annulations of donor-acceptor cyclopropanes and ynamides present a method for synthesizing cyclopentene sulfonamides, highlighting the synthetic versatility of cyclopropane derivatives in producing complex molecules (Mackay et al., 2014). This method could be directly applicable or provide inspiration for synthetic routes involving "N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopropanesulfonamide".

Mechanism of Action

The mechanism of action of similar compounds is not fully understood, but it is believed to work by activating the mTOR signaling pathway, which plays a crucial role in regulating protein synthesis and cell growth .

Safety and Hazards

These compounds may be harmful if inhaled and may cause burns to skin and eyes . They may produce irritating, corrosive, and/or toxic gases when on fire .

properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c13-10-3-1-2-9(8-10)12(15)6-7-14-18(16,17)11-4-5-11/h1-3,8,11-12,14-15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOSZYJCWWZLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide

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